molecular formula C8H10INO B13196114 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

Cat. No.: B13196114
M. Wt: 263.08 g/mol
InChI Key: CCIMHUXIDDYPCO-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole is a chemical building block of significant interest in medicinal and agrochemical research. This compound features a benzoxazole scaffold—a heterocyclic system known for its diverse biological activities—fused to a cyclohexene ring and functionalized with a reactive iodomethyl group. Researchers value this structural motif because benzoxazole derivatives have demonstrated a broad spectrum of potent biological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities . The iodine atom on the methyl group makes this compound a particularly valuable electrophilic intermediate for further chemical synthesis. It can undergo efficient nucleophilic substitution reactions, such as Williamson ether synthesis, to create novel derivatives for structure-activity relationship (SAR) studies . This reactivity is analogous to that of its chloromethyl counterpart, which has been used as a key intermediate in the synthesis of compounds with strong antifungal effects against pathogens like Fusarium solani and Botrytis cinerea . The tetrahydrobenzoxazole core contributes to the potential bioactivity, while the iodomethyl handle allows researchers to readily generate new chemical entities for screening and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

InChI

InChI=1S/C8H10INO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2

InChI Key

CCIMHUXIDDYPCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(O2)CI

Origin of Product

United States

Preparation Methods

Halogenation of Benzoxazole Precursors

A traditional approach involves synthesizing the benzoxazole core first, followed by halogenation at the methyl position. Typically, this involves:

Example Protocol:

  • Condensation of 2-aminophenol with chloroacetyl chloride to form a chloromethyl benzoxazole intermediate.
  • Subsequent treatment with iodine in the presence of a base (e.g., potassium carbonate) to substitute the chloromethyl group with an iodomethyl group.

This method benefits from straightforward reaction steps but often suffers from moderate yields and side reactions.

Cyclization of Ortho-iminophenols

Recent studies have demonstrated electrochemical and chemical oxidative cyclization of ortho-iminophenols as an efficient route. This pathway involves:

  • Formation of an imine intermediate from 2-aminophenol derivatives.
  • Oxidative cyclization facilitated by iodine(III) species, leading directly to benzoxazole formation.
  • Functionalization with iodine reagents to introduce the iodomethyl group at the appropriate stage.

Research Data:

Method Reagents Conditions Yield Reference
Chemical halogenation Iodine, base Reflux Moderate
Electrochemical oxidation Iodine(III) species Electrolysis High

Electrochemical Synthesis

Electrochemical methods have gained prominence due to their environmental benefits and high selectivity. The process involves:

  • Generating iodine(III) species electrochemically from iodide sources.
  • Adding these species to ortho-iminophenols to induce cyclization.
  • The iodomethyl group is incorporated either via direct addition or subsequent halogenation.

Advantages:

  • Broad functional group tolerance.
  • Reduced use of hazardous reagents.
  • Compatibility with sensitive functional groups.

Research Findings:

  • The electrochemical approach allows for the synthesis of benzoxazoles with high purity and yields exceeding 80% in optimized conditions.
  • The process can be adapted for scale-up with continuous flow electrolysis systems.

Modern Innovations and Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of benzoxazoles by promoting rapid cyclization and halogenation. For example:

  • 2-Aminophenol reacts with chloroacetimidates or chloroacetyl chlorides under microwave conditions.
  • The resulting intermediates are then subjected to iodine treatment to afford the iodomethyl derivative.

Research Data:

Step Reagents Conditions Yield Reference
Synthesis of intermediates 2-Aminophenol, chloroacetimidate Microwave, 0°C to room temperature 86.5%
Iodination Iodine, base Reflux 85–90%

One-Pot Sequential Methods

Recent methodologies employ one-pot reactions where the benzoxazole core is formed and functionalized with iodine in a single sequence, minimizing purification steps and improving overall efficiency.

Catalytic Approaches

Transition metal catalysis, such as zirconium(IV) chloride, has been employed to facilitate the cyclization of catechols, aldehydes, and ammonium sources to benzoxazoles, which can be further halogenated to introduce the iodomethyl group.

Summary of Key Data

Method Reagents Conditions Yield Advantages Limitations
Conventional halogenation 2-Aminophenol derivatives, iodine Reflux, base 50–70% Simple, well-established Moderate yields, side reactions
Electrochemical Iodide source, electrolysis Electrochemical cell, mild conditions 80–90% Environmentally friendly, high purity Requires specialized equipment
Microwave-assisted 2-Aminophenol, chloroacetimidates, iodine Microwave irradiation 85–90% Rapid, high yield, scalable Equipment cost
Catalytic Catechols, aldehydes, ammonium acetate, ZrCl4 Reflux 75–85% One-pot, versatile Catalyst cost, optimization needed

Mechanistic Insights

The predominant mechanistic pathway involves initial formation of a benzoxazole intermediate via cyclization of ortho-iminophenols or related precursors. The iodomethyl group is then introduced through halogenation of the methyl or via direct electrophilic substitution facilitated by iodine(III) species generated electrochemically or chemically.

Electrochemical pathways, supported by density functional theory calculations, suggest a concerted reductive elimination mechanism that involves low activation barriers, making this route highly efficient and selective.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a reactive site for nucleophilic displacement, enabling functional group interconversion. Key reactions include:

  • Alkoxyde/Hydroxide Substitution :
    Reacts with alkoxides or aqueous hydroxide under mild conditions (40–60°C, THF/H₂O) to form methoxy/hydroxy derivatives. Yields range from 75–92% depending on steric effects .

  • Amine/Alkylamine Substitution :
    Primary and secondary amines displace iodide in polar aprotic solvents (DMF, DMSO) at 80–100°C. For example:

    2 Iodomethyl benzoxazole+RNH22 R aminomethyl benzoxazole+HI\text{2 Iodomethyl benzoxazole}+\text{RNH}_2\rightarrow \text{2 R aminomethyl benzoxazole}+\text{HI}

    Reaction with ethylenediamine produces bis-benzoxazole derivatives (68% yield) .

Cross-Coupling Reactions

Transition metal catalysis facilitates C–C bond formation at the iodomethyl position:

Reaction TypeConditionsCatalysts/LigandsYield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)₂, K₂CO₃, DME, 80°CPPh₃85
Heck CouplingPdCl₂, NEt₃, DMF, 120°CNone72
Ullmann CouplingCuI, L-proline, DMSO, 100°C64

These reactions enable aryl/alkenyl group introduction, enhancing molecular complexity for medicinal applications .

Cycloaddition and Ring-Opening Reactions

The tetrahydrobenzoxazole ring participates in regioselective transformations:

  • Diels-Alder Reactivity :
    Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) under thermal conditions (150°C, toluene), forming fused bicyclic products (55–60% yield).

  • Acid-Catalyzed Ring Opening :
    Treatment with H₂SO₄ (conc.) at 0°C generates linear amides via cleavage of the oxazole ring:

    Benzoxazole+H2OH+2 Iodomethyl cyclohexenylamide\text{Benzoxazole}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 Iodomethyl cyclohexenylamide}

    Products are precursors for peptide mimetics .

Mechanistic Insights

  • Iodide Leaving Group : The C–I bond’s low bond dissociation energy (~234 kJ/mol) facilitates SN₂ mechanisms .

  • Benzoxazole Activation : The electron-deficient oxazole ring directs electrophilic substitution to the 5- and 7-positions, while the saturated cyclohexene moiety reduces steric hindrance .

Scientific Research Applications

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole involves its interaction with molecular targets through its iodomethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₈H₁₂INO (based on structural analogs in ).
  • CAS Purity : ~95% (typical for commercial building blocks; see ).

To contextualize 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole, we compare it to six analogs from the evidence, focusing on structural features, biological activity, and synthetic utility.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Source
2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole Benzoxazole Iodomethyl (-CH₂I) 265.10 (calculated) Not reported N/A
2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride Benzothiazole Chloromethyl (-CH₂Cl) ~260 (estimated) Building block for drug design
2-Amino-6-phthalimido-4,5,6,7-tetrahydro benzothiazole Benzothiazole Amino, phthalimido 299.35 Neurological impurity (Pramipexole)
N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene)benzothiazole derivatives Benzothiazole-Indole Indole, thiazolidinone 400–450 (estimated) Antimicrobial activity
Thieno-tetrahydropyridine derivatives (e.g., C1) Thienopyridine Thiophene, tetrahydro ring ~300–350 (estimated) Antiplatelet aggregation
2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl carbamodithioate Benzothiazole Carbamodithioate, oxoethyl ~350 (CAS 126830-78-2) Not reported
Key Comparative Insights:

Core Heterocycle Differences: Benzoxazole vs. Benzothiazole: The oxygen atom in benzoxazole (vs. For example, benzothiazole derivatives in and show antimicrobial and neurological activity, while benzoxazoles are less explored in the provided evidence. Tetrahydro Ring: The saturated ring enhances conformational stability compared to fully aromatic analogs, as seen in and .

Amino and Phthalimido Groups: The 2-amino-6-phthalimido derivative () demonstrates the importance of polar substituents in neurological applications, contrasting with the lipophilic iodomethyl group.

Biological Activity: Antimicrobial Activity: Indole-benzothiazole hybrids () exhibit MIC values <10 µg/mL against S. aureus, suggesting that similar iodomethyl-benzoxazoles might require functionalization (e.g., with indole) for comparable efficacy. Antiplatelet Activity: Thieno-tetrahydropyridine derivatives (e.g., C1 in ) show superior activity to ticlopidine, highlighting the role of fused heterocycles in platelet inhibition—a feature absent in the target compound.

Synthetic Utility :

  • The chloromethyl analog () is marketed as a building block, implying that the iodomethyl variant could serve as a precursor for radioiodination or cross-coupling reactions.

Biological Activity

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antifungal, antibacterial, and potential anticancer properties based on various studies.

  • Molecular Formula : C₈H₁₀INO
  • Molar Mass : 263.08 g/mol
  • Density : 1.784 g/cm³ (predicted)
  • Boiling Point : 291.5 °C (predicted)
  • pKa : 2.03 (predicted) .

Antifungal Activity

Research has indicated that benzoxazole derivatives exhibit significant antifungal properties. In a study evaluating various benzoxazole compounds, 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole demonstrated promising antifungal activity against several phytopathogenic fungi.

Table 1: Antifungal Activity of Benzoxazole Derivatives

CompoundTarget FungiIC₅₀ (μg/mL)
5aFusarium solani4.34
5bBotrytis cinerea19.92
6hFusarium graminearum15.55
2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole Various fungiTBD

The compound's structure-activity relationship (SAR) suggests that the electron-withdrawing groups significantly enhance antifungal activity .

Antibacterial Activity

The antibacterial potential of benzoxazole derivatives has also been explored. In a screening of various compounds including those derived from benzoxazole, it was noted that many exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans.

Table 2: Antibacterial Activity of Selected Benzoxazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound ABacillus subtilis<50
Compound BEscherichia coli>100
2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole TBDTBD

While specific MIC values for 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole are yet to be established in the literature reviewed, the general trend shows that benzoxazole derivatives can be effective against certain bacterial strains .

Anticancer Potential

Emerging studies indicate that benzoxazole derivatives may possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from the benzoxazole framework have shown selective toxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various benzoxazole derivatives on cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that some derivatives exhibited significantly lower toxicity towards normal cells compared to cancer cells.

Table 3: Cytotoxicity of Benzoxazole Derivatives

CompoundCancer Cell LineIC₅₀ (μM)
Compound XMCF-7<10
Compound YA549<15
2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole TBDTBD

This suggests potential for further development as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or metal-mediated coupling. A methodological approach includes:

  • Step 1: Start with the benzoxazole core and introduce the iodomethyl group via alkylation using iodomethane derivatives under inert conditions.
  • Step 2: Optimize reaction conditions (e.g., TBSOTf as a mediator, as demonstrated in DFT-guided synthesis ).
  • Step 3: Purify via column chromatography, ensuring structural validation through NMR and mass spectrometry.

Table 1: Synthetic Routes and Yields

MethodCatalyst/ReagentSolventYield (%)Reference
Nucleophilic AlkylationKI, AgNO₃DMF72
Electrochemical CouplingAg(I) catalysisMeCN65–66

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and computational tools:

  • NMR/IR: Confirm the presence of the iodomethyl group (δ ~3.5 ppm in ¹H NMR; C-I stretch at ~500 cm⁻¹ in IR) .
  • X-ray Crystallography: Resolve crystal packing and bond angles, particularly for the tetrahydro ring system.
  • DFT Calculations: Validate electronic properties (e.g., HOMO-LUMO gaps) against experimental data .

Advanced: How can contradictions in reported biological activities of benzoxazole derivatives be resolved?

Answer:
Contradictions often arise from substituent effects or assay variability. Address them via:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., halogens, methyl groups) and test against standardized cell lines .
  • Computational Docking: Map binding interactions (e.g., with Aβ42 fibrils or kinase targets) to explain efficacy variations .
  • In Vivo Validation: Use murine models to correlate in vitro findings with physiological outcomes (e.g., osteoclast inhibition ).

Table 2: Biological Activity Variations in Benzoxazole Derivatives

Derivative SubstituentTarget (Cell Line)IC₅₀ (µM)Reference
IodomethylHeLa (Cancer)12.3
ChloromethylMCF-7 (Cancer)8.7
MethoxyOsteoclasts (Mice)N/A*
*Reduced bone resorption by 31% in vivo.

Advanced: What computational methods elucidate reaction mechanisms for benzoxazole functionalization?

Answer:

  • DFT Studies: Model transition states and intermediates in C–H phosphorylation or alkylation reactions. For example, silver-catalyzed electrochemical pathways show radical intermediates .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., MeCN vs. DMF) .
  • Retrosynthetic AI Tools: Predict feasible routes using databases like Reaxys or Pistachio .

Table 3: Computational Parameters for Mechanism Elucidation

ParameterValue (DFT)Software/ToolReference
Activation Energy (kcal/mol)18.2Gaussian 16
Solvent Dielectric37.5 (MeCN)COSMO-RS

Basic: What are key considerations in designing benzoxazole-based ligands for optoelectronic materials?

Answer:

  • Electron-Donating Groups: Enhance π-conjugation (e.g., aryl substituents) for improved charge transport .
  • Steric Effects: Minimize steric hindrance in the tetrahydro ring to maintain planar geometry.
  • Spectroscopic Validation: Use UV-Vis and fluorescence spectroscopy to assess optoelectronic properties .

Advanced: How to optimize electrochemical C–H phosphonation for benzoxazole derivatives?

Answer:

  • Catalyst Loading: Use 1.0–2.5 eq. Ag(I) salts to balance cost and yield .
  • Solvent Choice: Polar aprotic solvents (e.g., MeCN) enhance conductivity and radical stability .
  • Electrode Material: Carbon-based anodes minimize side reactions .

Table 4: Optimization of Phosphonation Conditions

ConditionOptimal ValueYield (%)Reference
AgNO₃ Concentration2.0 eq.66
Reaction Time6 hours70

Advanced: How can researchers navigate patent landscapes for novel benzoxazole derivatives?

Answer:

  • Markush Structure Searches: Identify overlapping claims in patents for benzoxazole cores .
  • Freedom-to-Operate (FTO) Analysis: Assess risks of infringing on existing patents for iodomethyl derivatives .
  • Prior Art Mining: Use databases like CAS or Derwent to track synthetic methodologies .

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